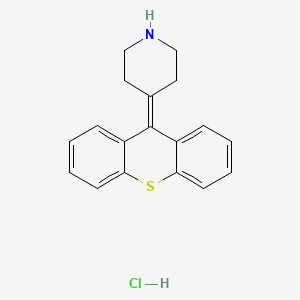
(2-Iodocyclohex-1-en-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodocyclohex-1-en-1-yl)acetic acid is an organic compound that features a cyclohexene ring substituted with an iodine atom and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodocyclohex-1-en-1-yl)acetic acid typically involves the iodination of cyclohexene followed by the introduction of the acetic acid group. One common method includes the reaction of cyclohexene with iodine in the presence of a catalyst to form 2-iodocyclohexene. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodocyclohex-1-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding cyclohex-1-en-1-ylacetic acid.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-1-en-1-one derivatives, while substitution reactions can produce a variety of functionalized cyclohexene compounds.
Applications De Recherche Scientifique
(2-Iodocyclohex-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Iodocyclohex-1-en-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent and the acetic acid moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-1-en-1-ylacetic acid: Lacks the iodine substituent, resulting in different reactivity and binding properties.
2-Bromocyclohex-1-en-1-ylacetic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and applications.
2-Chlorocyclohex-1-en-1-ylacetic acid: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
(2-Iodocyclohex-1-en-1-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
157892-63-2 |
|---|---|
Formule moléculaire |
C8H11IO2 |
Poids moléculaire |
266.08 g/mol |
Nom IUPAC |
2-(2-iodocyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C8H11IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-5H2,(H,10,11) |
Clé InChI |
LVTSXMZIHOXHHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


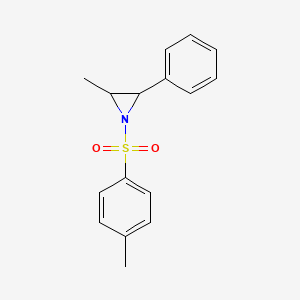
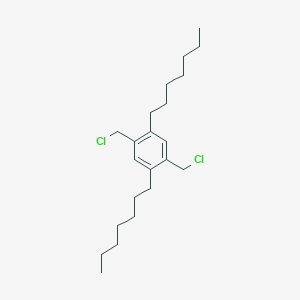
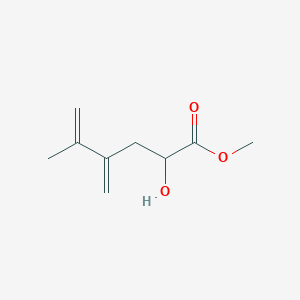
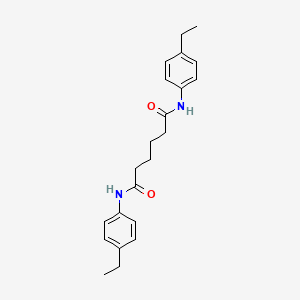
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
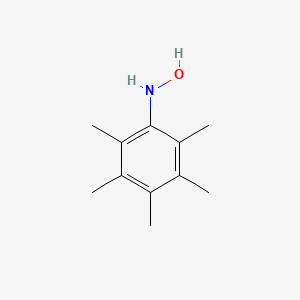
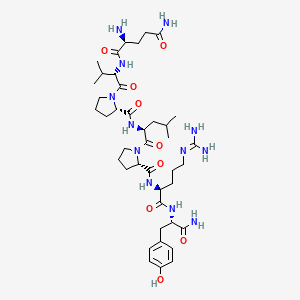
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
